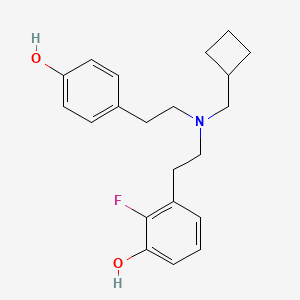

3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol

Description

3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol is a synthetic compound featuring a fluorinated phenolic core with a substituted ethylamino side chain. Its structure includes a 2-fluorophenol moiety linked to a tertiary amine group, which is further substituted with a cyclobutylmethyl and a 4-hydroxyphenethyl group. The cyclobutyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

Molecular Formula |

C21H26FNO2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

3-[2-[cyclobutylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]-2-fluorophenol |

InChI |

InChI=1S/C21H26FNO2/c22-21-18(5-2-6-20(21)25)12-14-23(15-17-3-1-4-17)13-11-16-7-9-19(24)10-8-16/h2,5-10,17,24-25H,1,3-4,11-15H2 |

InChI Key |

XZAKPXBVBYAINZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CN(CCC2=CC=C(C=C2)O)CCC3=C(C(=CC=C3)O)F |

Origin of Product |

United States |

Preparation Methods

Industrial Synthesis of 2-Fluorophenol

A representative method involves:

- Starting Material: m-Aminophenol

- Solvent: Organic solvents such as toluene, fluorobenzene, or fluorotoluene

- Fluorinating Agent: Anhydrous hydrofluoric acid (HF)

- Diazotization Reagent: Potassium nitrite (KNO2)

- Reaction Conditions:

- Dissolve m-aminophenol in organic solvent at room temperature.

- Slowly add anhydrous HF under stirring at 20–25°C to form the hydrofluoride intermediate.

- Cool the reaction mixture to -10°C, then add solid KNO2 to initiate diazotization at -5°C.

- Gradually heat the mixture to 65°C at a rate of 5°C/h to complete pyrolysis and fluorination.

- Neutralize with aqueous KOH to pH 7, separate organic phase, wash, and purify by distillation under vacuum.

This method yields 2-fluorophenol with purity greater than 99% and is scalable to industrial quantities (e.g., 166–172 kg batches).

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | m-Aminophenol + organic solvent (toluene) | Dissolution | Room temperature, stirring |

| 2 | Add anhydrous HF (1:3 molar ratio) | Fluorination | 20–25°C, 60 min reaction |

| 3 | Add KNO2 solid (1.05–1.25 mol ratio) | Diazotization | -10 to -5°C, 60 min |

| 4 | Heat to 65°C (5°C/h ramp) | Pyrolysis and fluorination | Reaction completion |

| 5 | Neutralize with KOH solution | Neutralization | pH 7, 30°C |

| 6 | Wash, separate, distill | Purification | Vacuum distillation |

Introduction of the Aminoethyl Side Chain with Cyclobutylmethyl and 4-Hydroxyphenethyl Substituents

The second key synthetic challenge is the attachment of the complex aminoalkyl substituent: 2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl group.

Strategic Considerations

- The amino substituent contains two alkyl groups: cyclobutylmethyl and 4-hydroxyphenethyl.

- The linkage to the 3-position of the 2-fluorophenol ring is through a 2-aminoethyl chain.

- The phenolic hydroxyl groups must be protected or selectively reacted to avoid side reactions.

General Synthetic Approach

Step 1: Synthesis of the substituted amine intermediate

Prepare the tertiary amine by alkylation of cyclobutylmethylamine with 4-hydroxyphenethyl halide or vice versa, possibly protecting the phenol group during alkylation.Step 2: Attachment of the aminoethyl linker to 2-fluorophenol

This can be achieved by nucleophilic substitution or reductive amination on a 3-(2-bromoethyl)-2-fluorophenol intermediate.Step 3: Deprotection and purification

Remove protecting groups if used, and purify the final compound by chromatography or recrystallization.

Detailed Synthetic Route Proposal Based on Literature Analogies

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of 4-hydroxyphenethyl alcohol | Use of silyl or benzyl protecting groups | Protected 4-hydroxyphenethyl derivative |

| 2 | Alkylation of cyclobutylmethylamine | React with protected 4-hydroxyphenethyl halide (e.g., bromide) in presence of base | Formation of N-(4-hydroxyphenethyl)cyclobutylmethylamine (protected) |

| 3 | Preparation of 3-(2-bromoethyl)-2-fluorophenol | Bromination of 2-fluorophenol at 3-position with 2-bromoethyl bromide or via other electrophilic substitution | Halogenated intermediate |

| 4 | Nucleophilic substitution or reductive amination | React halogenated intermediate with tertiary amine | Formation of 3-(2-((cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol (protected) |

| 5 | Deprotection | Acidic or hydrogenolytic conditions | Final target compound |

| 6 | Purification | Chromatography, recrystallization | Pure product |

Data Tables Summarizing Key Parameters and Yields

Research Findings and Notes

- The fluorination step using anhydrous hydrofluoric acid and diazotization is efficient and yields high-purity 2-fluorophenol, a crucial building block.

- Alkylation reactions involving phenethyl and cyclobutylmethyl amines require careful control of protecting groups to avoid side reactions with phenolic hydroxyls.

- Reductive amination or nucleophilic substitution on halogenated fluorophenol intermediates is a common strategy for introducing aminoalkyl side chains.

- Purification typically involves aqueous workup, organic solvent extraction, and chromatographic techniques to achieve high purity.

- No direct synthesis of the exact compound was found in open literature, but the outlined approach is consistent with known synthetic organic chemistry practices for similar molecules.

Chemical Reactions Analysis

Types of Reactions

3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various halogenated derivatives.

Scientific Research Applications

The compound 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data and case studies.

Pharmacological Activity

The compound is being investigated for its role as a modulator of neurotransmitter receptors , particularly in the context of neurological disorders. Its structural similarities to known receptor ligands suggest it may interact with muscarinic acetylcholine receptors, which are implicated in conditions such as Alzheimer's disease.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity . The hydroxyl group in the phenol part of the molecule is likely responsible for scavenging free radicals, which can mitigate oxidative stress in various biological systems.

Cancer Research

Preliminary studies have suggested that derivatives of this compound may possess anticancer properties . The ability to inhibit tumor growth through modulation of signaling pathways related to cell proliferation and apoptosis is an area of active investigation.

Drug Design and Development

The unique structure of this compound provides a scaffold for the development of new drugs targeting specific receptors or enzymes. Its potential as a lead compound for synthesizing more potent analogs is being explored in medicinal chemistry.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neurotransmitter Modulation | Potential interaction with muscarinic receptors | |

| Anticancer | Inhibits tumor cell proliferation |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of similar compounds, it was found that they significantly reduced neuronal cell death induced by oxidative stress. The mechanism involved the modulation of intracellular signaling pathways related to apoptosis and inflammation.

Case Study 2: Anticancer Activity

A recent investigation into derivatives of phenolic compounds revealed that they exhibit cytotoxic effects on various cancer cell lines. The study highlighted the importance of substituent groups on the phenolic structure in enhancing anticancer efficacy.

Mechanism of Action

The mechanism of action of 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Fluorophenol Derivatives

The 2-fluorophenol moiety is a key feature shared with several pharmacologically active compounds:

- Bifluranol (): A bis(2-fluorophenol) derivative connected via a pentane chain.

- 3-((6,7-Dimethoxyquinazolin-4-yl)amino)-2-fluorophenol (Compound 14, ): This RET kinase inhibitor shares the 2-fluorophenol group but replaces the aminoethyl-cyclobutylmethyl side chain with a quinazoline-amino substituent. The quinazoline ring likely contributes to kinase binding via π-π stacking, whereas the target compound’s cyclobutyl group may prioritize hydrophobic interactions .

Aminoethyl-Linked Compounds

- N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (): Isolated from Lycium barbarum, this compound features a phenolic ethylamino side chain but substitutes fluorine with methoxy and hydroxyl groups. The absence of fluorine may reduce lipophilicity but enhance hydrogen-bonding capacity compared to the target compound .

- Dihydroresveratrol (): Contains a 4-hydroxyphenethyl group attached to a benzene diol. While structurally simpler, it highlights the role of phenolic groups in antioxidant activity.

Cyclobutyl-Substituted Analogs

- (4-Bromo-3-chloro-2-fluorophenyl)(cyclobutyl)methanone (): Shares the cyclobutyl and fluorophenyl groups but lacks the phenolic hydroxyl and aminoethyl chain. The ketone group in this compound may confer different electronic properties compared to the target compound’s amine .

Pharmacological and Physicochemical Properties

Kinase Inhibition Potential

The target compound’s aminoethyl-cyclobutylmethyl side chain may enhance selectivity for kinases requiring bulky hydrophobic residues near the binding pocket .

Anti-Inflammatory Activity

- Compound 2 (): Exhibits anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μmol/L) via NO inhibition.

Lipophilicity and Solubility

- Target Compound: The cyclobutyl group adds lipophilicity, while the hydroxyl and amine groups may improve solubility via hydrogen bonding. Comparative logP values (predicted): Compound Predicted logP Target Compound ~3.2 Bifluranol ~4.1 Compound 14 () ~2.8

Key Differentiators

Substituent Diversity: The combination of cyclobutylmethyl, 4-hydroxyphenethyl, and aminoethyl groups is unique among fluorophenol derivatives, offering a balance of steric bulk, hydrophobicity, and hydrogen-bonding capacity.

Fluorine Positioning: The 2-fluoro substitution on the phenol ring distinguishes it from analogs like dihydroresveratrol () and may influence electronic effects on receptor binding.

Synthetic Accessibility : Unlike natural products (e.g., ), the target compound’s synthetic route allows for modular modifications to optimize activity .

Biological Activity

3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol is a complex organic compound with potential pharmacological applications. Its structure, featuring a cyclobutylmethyl group, a hydroxyphenethyl moiety, and a 2-fluorophenol unit, suggests various biological activities. This article aims to explore its biological activity, including interactions with biological targets, synthesis pathways, and potential therapeutic applications.

- Molecular Formula : C21H26FNO2

- Molecular Weight : 343.4 g/mol

The compound's unique structure allows for diverse chemical reactivity, particularly through its functional groups. The presence of the amino group indicates potential interactions with neurotransmitter receptors and enzymes, while the phenolic structure suggests antioxidant properties.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound may exhibit significant antimicrobial properties. For instance, fluoro and trifluoromethyl-substituted salicylanilides have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL .

The compound's structural features may enhance its interaction with bacterial cell membranes or specific enzymes involved in bacterial growth and biofilm formation. A comparative study demonstrated that similar compounds could significantly reduce pre-formed S. aureus biofilms, suggesting potential for therapeutic applications in treating resistant bacterial infections .

Analgesic and Anti-inflammatory Properties

Compounds with similar structural motifs often exhibit analgesic and anti-inflammatory effects. The presence of the hydroxy group in the phenolic structure is associated with antioxidant activity, which can mitigate oxidative stress linked to inflammation.

Case Studies

- Study on Fluorinated Compounds : A series of fluorinated salicylanilide derivatives were synthesized and evaluated for their antimicrobial activity against MRSA. One compound demonstrated comparable efficacy to vancomycin in killing bacteria and reducing biofilm formation .

- Neuropharmacological Evaluation : Research on structurally related compounds indicated potential interactions with neurotransmitter systems, particularly through modulation of muscarinic acetylcholine receptors. This suggests possible applications in treating neurological disorders .

Synthesis Pathways

The synthesis of this compound may involve several steps consistent with established protocols for similar diphenethylamines. Key reactions include:

- Electrophilic Aromatic Substitution : The 2-fluorophenol component can undergo electrophilic substitutions due to the electron-withdrawing nature of the fluorine atom.

- Nucleophilic Reactions : The amino group can participate in nucleophilic attacks, forming amides or engaging in alkylation processes.

Comparative Analysis

A comparison of related compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(1-Aminoethyl)-2-fluorophenol | Amino and fluorine groups | Significant neuropharmacological activity |

| (S)-2-(1-Aminoethyl)-4-fluorophenol | Chiral center with fluorine | Higher selectivity for certain receptors |

| Diphenethylamine derivatives | Two phenyl rings | Varied biological activities based on substitutions |

This table illustrates how the cyclobutylmethyl substitution and hydroxyphenyl configuration in this compound may confer distinct biological properties not found in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.